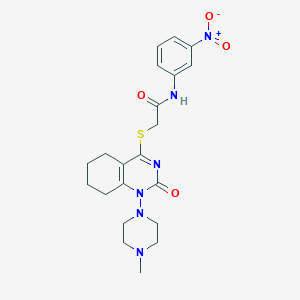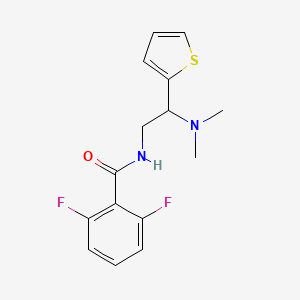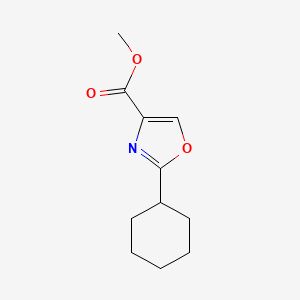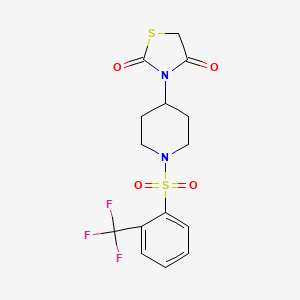
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . Protodeboronation by using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhAplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazolidine-2,4-diones, including variants similar to 3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, have been synthesized and evaluated for their antimicrobial properties. Some compounds in this class have shown significant antibacterial activity against gram-positive bacteria, but less effectiveness against gram-negative bacteria. Additionally, these compounds have displayed notable antifungal activity (Prakash et al., 2011).
Anticancer Activity
Compounds containing thiazolidine-2,4-dione structures have been investigated for their potential anticancer properties. Studies have revealed that certain derivatives possess significant activity against various cancer cell lines, including breast cancer cells. This suggests a potential application in the development of anticancer therapies (Kumar & Sharma, 2022).
Antihyperglycemic Agents
Novel thiazolidine-2,4-dione derivatives, related to the specified compound, have been studied for their effectiveness as oral antihyperglycemic agents. These compounds have shown promise in lowering glucose and insulin levels in animal models, indicating potential use in treating conditions like diabetes (Wrobel et al., 1998).
Biological Activity and Molecular Interactions
Thiazolidine-2,4-dione derivatives, encompassing compounds with structures similar to the one , have been synthesized and analyzed for various biological activities. This includes interactions with proteins and enzymes, which can have implications in drug design and understanding molecular mechanisms in biological systems (Mohanty et al., 2015).
Propiedades
IUPAC Name |
3-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O4S2/c16-15(17,18)11-3-1-2-4-12(11)26(23,24)19-7-5-10(6-8-19)20-13(21)9-25-14(20)22/h1-4,10H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOYNSQTGLPUQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
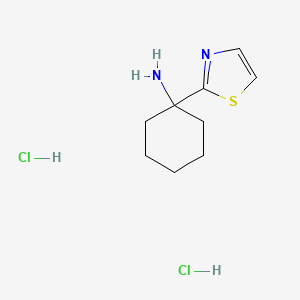
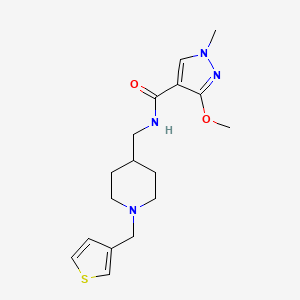

![2-[(5-bromopyridin-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2365754.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)
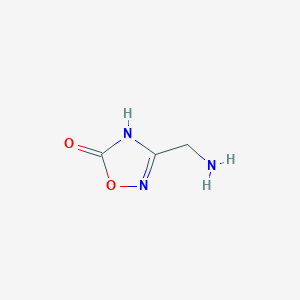
![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)

